4-(2-oxo-1-piperidinyl)-N-(3-phenylpropyl)benzenesulfonamide
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Overview
Description
4-(2-oxo-1-piperidinyl)-N-(3-phenylpropyl)benzenesulfonamide, also known as N-Phenyl-4-piperidinone benzene sulfonamide (NPBBS), is a chemical compound that has been studied for its potential as a therapeutic agent. This compound has been found to have several biochemical and physiological effects, and its mechanism of action has been investigated extensively.
Mechanism of Action
The mechanism of action of NPBBS is not fully understood. However, it has been suggested that the compound acts on the GABAergic system by increasing the release of GABA and enhancing its binding to GABA receptors. This leads to an increase in the inhibitory neurotransmission, which results in the observed anticonvulsant and anxiolytic effects. NPBBS has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response. This inhibition leads to the observed anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
NPBBS has been found to have several biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which leads to an increase in the inhibitory neurotransmission. This results in the observed anticonvulsant and anxiolytic effects. NPBBS has also been found to inhibit the activity of COX-2, which leads to the observed anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using NPBBS in lab experiments is its well-established synthesis method. The compound is also stable and can be stored for long periods of time. However, one of the limitations of using NPBBS is its low solubility in water, which can make it difficult to administer in experiments. Another limitation is the lack of data on its toxicity and potential side effects.
Future Directions
There are several future directions for the research on NPBBS. One direction is to investigate its potential as a therapeutic agent for other neurological disorders such as Parkinson's disease and Alzheimer's disease. Another direction is to study its potential as an anti-cancer agent, as it has been found to have cytotoxic effects on cancer cells. Further studies are also needed to investigate its toxicity and potential side effects, as well as its pharmacokinetics and pharmacodynamics.
Synthesis Methods
The synthesis of NPBBS involves the reaction of 4-piperidone with phenylpropanolamine and benzene sulfonyl chloride. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is obtained after purification by column chromatography. This synthesis method has been reported in several research articles and has been found to be efficient and reproducible.
Scientific Research Applications
NPBBS has been studied for its potential as a therapeutic agent for several diseases. It has been found to have anti-inflammatory, analgesic, and anticonvulsant properties. The compound has been tested in animal models for its efficacy in treating neuropathic pain, epilepsy, and other neurological disorders. It has also been studied for its potential as an antidepressant and anxiolytic agent.
properties
IUPAC Name |
4-(2-oxopiperidin-1-yl)-N-(3-phenylpropyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c23-20-10-4-5-16-22(20)18-11-13-19(14-12-18)26(24,25)21-15-6-9-17-7-2-1-3-8-17/h1-3,7-8,11-14,21H,4-6,9-10,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGSGTFDKDIWFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)S(=O)(=O)NCCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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